n-Hexylmethanesulfonamide
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Overview
Description
n-Hexylmethanesulfonamide is an organic compound with the molecular formula C7H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H13NH2 + CH3SO2Cl → C6H13NHSO2CH3 + HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride .
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow process. This method involves the continuous addition of hexylamine and methanesulfonyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
n-Hexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
n-Hexylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of n-Hexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- n-Butylmethanesulfonamide
- n-Octylmethanesulfonamide
- n-Decylmethanesulfonamide
Comparison
n-Hexylmethanesulfonamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to shorter-chain sulfonamides like n-Butylmethanesulfonamide, it has higher hydrophobicity, which can enhance its interaction with lipid membranes. Compared to longer-chain sulfonamides like n-Decylmethanesulfonamide, it has better solubility in organic solvents, making it more versatile in various applications .
Biological Activity
n-Hexylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hexyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:
The sulfonamide group is known for its ability to form hydrogen bonds, which may enhance its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit enzymes involved in various metabolic pathways. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis.
- Anti-inflammatory Effects : Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
- Anticancer Potential : Some studies suggest that sulfonamides can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced nitric oxide production in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value was reported at 10 μM, showcasing its potency in modulating inflammatory responses .
- Anticancer Effects : In vitro studies on various cancer cell lines, including MCF-7 and HCT116, revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 15 to 25 μM. These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis through intrinsic pathways .
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the alkyl chain length and branching can significantly affect the biological activity of methanesulfonamide derivatives. For instance, a study indicated that increasing the hydrophobic character by extending the alkyl chain enhanced anticancer activity due to improved membrane permeability .
Properties
Molecular Formula |
C7H17NO2S |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-hexylmethanesulfonamide |
InChI |
InChI=1S/C7H17NO2S/c1-3-4-5-6-7-8-11(2,9)10/h8H,3-7H2,1-2H3 |
InChI Key |
ZOALXEWJBXQMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C |
Origin of Product |
United States |
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